Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H35N3O6S2 and its molecular weight is 549.7. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216773-16-8) is a complex organic compound exhibiting significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H36ClN3O6S2, with a molecular weight of approximately 586.16 g/mol. The structure features a thieno[2,3-c]pyridine core linked to a sulfonamide moiety and an ethyl carboxylate group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H36ClN3O6S2 |
Molecular Weight | 586.16 g/mol |
CAS Number | 1216773-16-8 |
Purity | ~95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly those involved in bacterial folic acid synthesis. Additionally, the thieno[2,3-c]pyridine structure may contribute to its interaction with various receptors and enzymes related to cancer and inflammatory pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth.
- Cellular Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis through interaction with kinases or other signaling molecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A study demonstrated that related sulfonamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's potential anticancer activity has been explored in various studies. Notably:
- In Vitro Studies : In vitro assays have shown that similar thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of the compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was used to measure cell viability.
- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective concentration for therapeutic potential.
Properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELMMIQAVYYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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